molecular formula C12H14N4 B11763551 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine CAS No. 886497-06-9

5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine

Cat. No.: B11763551
CAS No.: 886497-06-9
M. Wt: 214.27 g/mol
InChI Key: GRJWIQFCLPOCAB-UHFFFAOYSA-N
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Description

5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine is an organic compound with a complex structure that includes a triazine ring substituted with a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 2,4,5-trimethylphenyl derivatives with triazine precursors. One common method includes the use of 2,4,5-trimethylphenyl acetic acid, which is reacted with triazine derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for medicinal applications. Research indicates that compounds containing the triazine moiety often show significant biological effects:

  • Antimicrobial Properties : Exhibits activity against various bacterial and fungal strains.
  • Anticancer Activity : Investigated for its potential to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses in biological systems .
  • Antimicrobial Study : A study demonstrated that derivatives of triazine compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of microbial cell wall synthesis .
  • Anticancer Evaluation : In vitro assays conducted by the National Cancer Institute revealed that the compound displayed significant cytotoxicity against several human cancer cell lines with an average growth inhibition rate exceeding 50% at specific concentrations .
  • Anti-inflammatory Research : Experimental models indicated that the compound could reduce markers of inflammation in animal models through modulation of cytokine release .

Industrial Applications

Beyond its medicinal uses, the compound has potential applications in industrial chemistry:

  • Building Block for Synthesis : Utilized as a precursor in the synthesis of more complex organic molecules.
  • Specialty Chemicals Production : Employed in the manufacture of materials with tailored properties for specific applications in various industries .

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.

Properties

CAS No.

886497-06-9

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

5-(2,4,5-trimethylphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C12H14N4/c1-7-4-9(3)10(5-8(7)2)11-6-14-16-12(13)15-11/h4-6H,1-3H3,(H2,13,15,16)

InChI Key

GRJWIQFCLPOCAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CN=NC(=N2)N)C

Origin of Product

United States

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